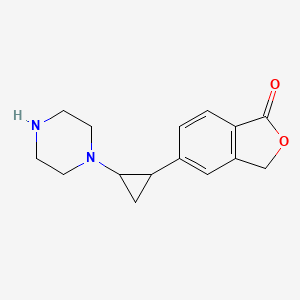
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one is a complex organic compound that features a benzofuran core fused with a cyclopropyl group and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate electrophiles.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted piperazine derivatives with varying functional groups.
科学的研究の応用
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(2-piperazin-1-ylcyclopropyl)-2-benzofuran-1-one: A closely related compound with a similar structure but different substitution pattern.
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzothiophene-1-one: A sulfur analog of the compound with a benzothiophene core instead of benzofuran.
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzimidazole-1-one: A nitrogen analog with a benzimidazole core.
Uniqueness
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the benzofuran core, cyclopropyl group, and piperazine moiety allows for versatile interactions with molecular targets, making it a valuable compound for various research and therapeutic applications.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H18N2O2/c18-15-12-2-1-10(7-11(12)9-19-15)13-8-14(13)17-5-3-16-4-6-17/h1-2,7,13-14,16H,3-6,8-9H2 |
InChIキー |
XCCPITUXRYHMSS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2CC2C3=CC4=C(C=C3)C(=O)OC4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
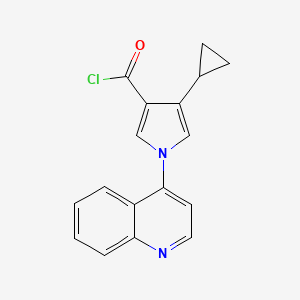
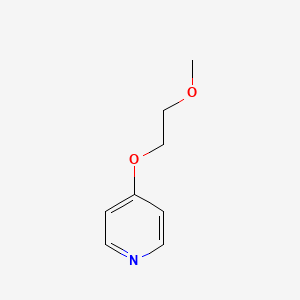
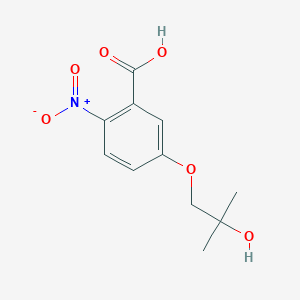
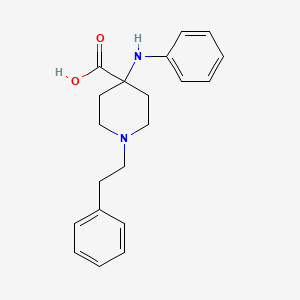
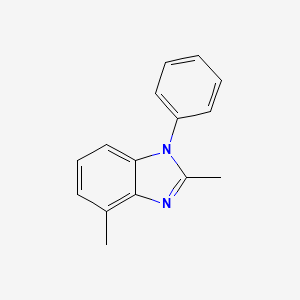
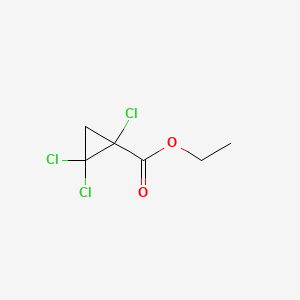
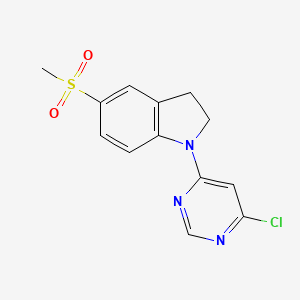
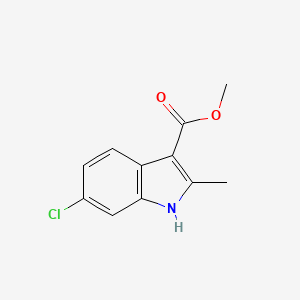

![4-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine](/img/structure/B8598846.png)
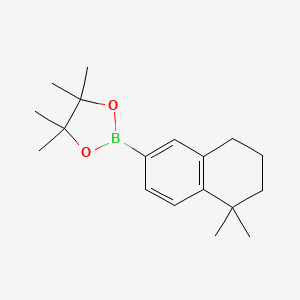
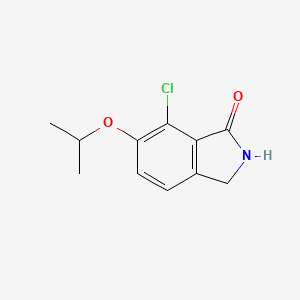
![1-Hydrazinyl-2H-pyrrolo[3,2-F]quinolin-2-one](/img/structure/B8598871.png)
![Benzyl [(1r,2r)-2-formylcyclohexyl]carbamate](/img/structure/B8598888.png)
